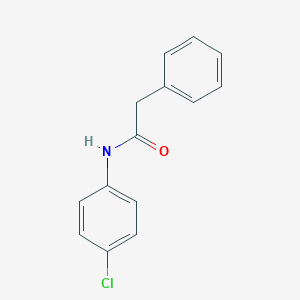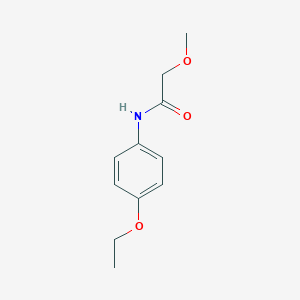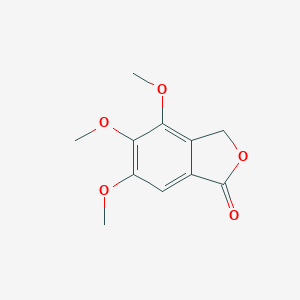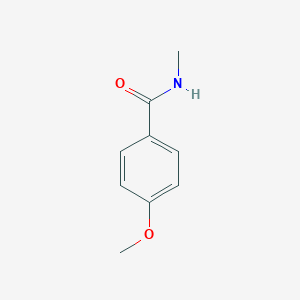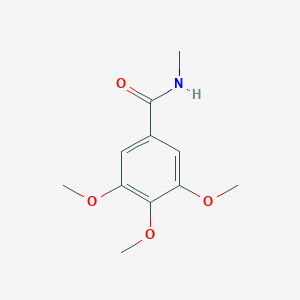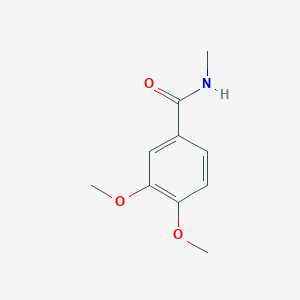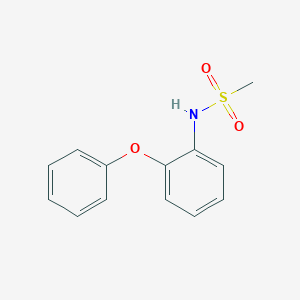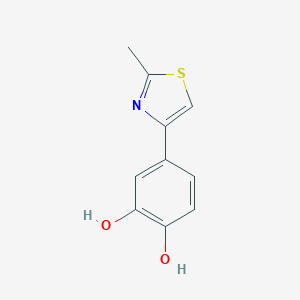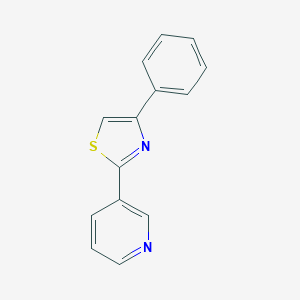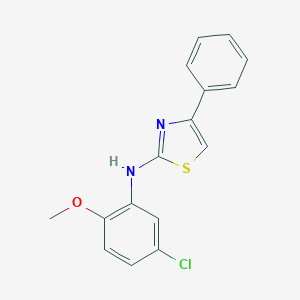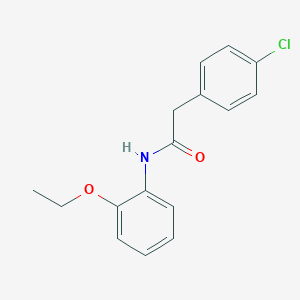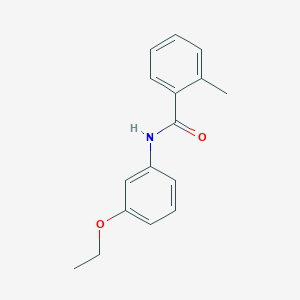
N-(3-Ethoxyphenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethoxyphenyl)-2-methylbenzamide, also known as EPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. EPM belongs to the family of benzamide derivatives and has a molecular formula of C16H17NO2.
作用機序
The mechanism of action of N-(3-Ethoxyphenyl)-2-methylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammatory responses. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been shown to have an effect on the GABAergic system, which plays a role in the regulation of neuronal activity.
生化学的および生理学的効果
N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer and lung cancer. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have an effect on the central nervous system, including improving cognitive function and reducing anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
N-(3-Ethoxyphenyl)-2-methylbenzamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in high purity. N-(3-Ethoxyphenyl)-2-methylbenzamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-(3-Ethoxyphenyl)-2-methylbenzamide has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has not been extensively studied in humans, so its safety and efficacy for human use are not yet fully understood.
将来の方向性
There are several future directions for research on N-(3-Ethoxyphenyl)-2-methylbenzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal activity and has been implicated in the pathogenesis of these disorders. Another area of interest is the development of N-(3-Ethoxyphenyl)-2-methylbenzamide derivatives with improved solubility and bioavailability. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide could be further investigated for its potential applications in material science, such as in the development of organic semiconductors.
合成法
The synthesis of N-(3-Ethoxyphenyl)-2-methylbenzamide involves the reaction of 3-ethoxyaniline and 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(3-Ethoxyphenyl)-2-methylbenzamide. The yield of N-(3-Ethoxyphenyl)-2-methylbenzamide synthesis is typically around 70%, and the purity can be confirmed using various analytical techniques such as NMR and IR spectroscopy.
科学的研究の応用
N-(3-Ethoxyphenyl)-2-methylbenzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has been studied for its potential applications in material science, such as in the development of organic semiconductors.
特性
CAS番号 |
55814-38-5 |
|---|---|
製品名 |
N-(3-Ethoxyphenyl)-2-methylbenzamide |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
N-(3-ethoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-14-9-6-8-13(11-14)17-16(18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChIキー |
GMDMMUVZXYVYIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
その他のCAS番号 |
55814-38-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



